(R)-3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13460480
Molecular Formula: C18H33N3O3
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H33N3O3 |
|---|---|
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)21(13-8-9-13)14-7-6-10-20(11-14)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14-,15+/m1/s1 |
| Standard InChI Key | HMZAZXPRNQMFLV-CABCVRRESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C2CC2)N |
| SMILES | CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperidine ring substituted at the 3-position with a cyclopropylamino group and a tert-butyl carbamate moiety. Its stereochemistry is defined by the (R)-configuration at the piperidine C3 and the (S)-configuration at the α-carbon of the 2-amino-3-methylbutyryl side chain .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₃N₃O₃ | |
| Molecular Weight | 339.5 g/mol | |
| IUPAC Name | tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]piperidine-1-carboxylate | |
| Canonical SMILES | CC(C)C@@HN | |
| XLogP3-AA | 2.2 | |
| Topological Polar Surface | 75.9 Ų |
The tert-butyl ester enhances solubility in organic solvents, while the cyclopropyl group introduces conformational rigidity, potentially influencing binding to biological targets.
Synthesis and Characterization
Synthetic Routes
The synthesis involves multi-step strategies emphasizing stereochemical control:
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Piperidine Functionalization: The piperidine core is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions.
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Cyclopropane Coupling: A Mitsunobu reaction or reductive amination links the cyclopropylamine to the piperidine C3 position, with sodium triacetoxyborohydride often employed for imine reduction.
-
Acylation: The (S)-2-amino-3-methylbutyryl side chain is introduced via carbodiimide-mediated coupling (e.g., DCC or EDC) .
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, 0°C→RT | 85–92% |
| Cyclopropane Coupling | Cyclopropylamine, NaBH(OAc)₃, DCE | 70–78% |
| Final Purification | HPLC (C18 column, MeCN/H₂O) | >95% |
Characterization relies on ¹H/¹³C NMR and HRMS, with the Boc group’s tert-butyl protons appearing as a singlet at δ 1.43 ppm . Chiral HPLC confirms enantiomeric excess (>99% ee).
Applications in Medicinal Chemistry
Intermediate for Opioid Analogs
The compound serves as a precursor to fentanyl analogs, where the piperidine core is critical for μ-opioid receptor binding. Modifications to the tert-butyl ester (e.g., hydrolysis to carboxylic acid) enable further functionalization .
Targeted Drug Delivery
The Boc group’s labile nature allows controlled deprotection, making the compound a candidate for prodrug strategies .
| Hazard | Precautionary Measures | Source |
|---|---|---|
| Skin Irritation (Cat. 2) | Use nitrile gloves, fume hood | |
| Aquatic Toxicity (Cat. 1) | Avoid environmental release |
While specific toxicity data are unavailable, structurally related piperidines require handling under inert atmospheres due to air-sensitive functional groups .
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